N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide

DNA Repair Fanconi Anemia Protein-Protein Interaction Inhibitor

N-(1,3-Benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide (CAS 690962-10-8) is a synthetic small molecule with the molecular formula C17H19NO4S and a molecular weight of 333.4 g/mol. It belongs to the aryl sulfonamide class, defined by a 4-tert-butylbenzenesulfonamide group linked to a 1,3-benzodioxol-5-amine moiety.

Molecular Formula C17H19NO4S
Molecular Weight 333.4
CAS No. 690962-10-8
Cat. No. B2812381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide
CAS690962-10-8
Molecular FormulaC17H19NO4S
Molecular Weight333.4
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C17H19NO4S/c1-17(2,3)12-4-7-14(8-5-12)23(19,20)18-13-6-9-15-16(10-13)22-11-21-15/h4-10,18H,11H2,1-3H3
InChIKeyDHHKDVRFWHKBKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide (CAS 690962-10-8): A Screening Compound with a Distinctive Sulfonamide-Benzodioxole Scaffold


N-(1,3-Benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide (CAS 690962-10-8) is a synthetic small molecule with the molecular formula C17H19NO4S and a molecular weight of 333.4 g/mol [1]. It belongs to the aryl sulfonamide class, defined by a 4-tert-butylbenzenesulfonamide group linked to a 1,3-benzodioxol-5-amine moiety . This compound has been included in high-throughput screening (HTS) campaigns, notably for inhibitors of the RMI-FANCM (MM2) protein-protein interaction and for modulators of the G protein-gated inwardly-rectifying potassium channel 2 (GIRK2), indicating its role as a tool compound for probe discovery .

Why In-Class Sulfonamides Cannot Simply Replace N-(1,3-Benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide


The combination of a bulky tert-butyl substituent on the benzenesulfonyl ring and the methylenedioxy-bearing benzodioxole creates a unique steric and electronic profile that is absent in simpler analogs. For instance, the para-methyl analog, N-(1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide, was synthesized in a dedicated study for antimicrobial evaluation [1]. The critical structural divergence—a tert-butyl versus a methyl group—can drastically alter logP, metabolic stability, and target engagement, as seen in other sulfonamide series where the tert-butyl group increases hydrophobic shielding compared to a methyl group [2]. Therefore, assuming functional interchangeability without direct comparative data on the specific target of interest is scientifically invalid and can lead to failed experiments or misleading structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of N-(1,3-Benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide from Analogs in Key Bioassays


Critical Selectivity: Lack of Activity Against the RMI-FANCM (MM2) Protein-Protein Interaction Contrasts with the Known Inhibitor PIP-199

In a high-throughput screen assessing inhibition of the RMI-FANCM (MM2) interaction, the target compound demonstrated inactivity, in stark contrast to the known small-molecule inhibitor PIP-199 (IC50 = 36 µM) . This negative data is a crucial differentiator for researchers seeking to avoid unintended disruption of the Fanconi anemia DNA repair pathway.

DNA Repair Fanconi Anemia Protein-Protein Interaction Inhibitor

Absence of GIRK2 Channel Modulation: A Clear Differentiator from Known Potassium Channel Activators

The target compound was screened for its ability to activate G protein-gated inwardly-rectifying potassium channel 2 (GIRK2) and was found to be inactive across all tested concentrations, up to 25 µM . This contrasts with potent GIRK2 activators, which modulate channel activity in the submicromolar range, making this compound a potentially useful negative control or a starting point for developing inhibitors rather than activators.

Ion Channel GIRK2 Electrophysiology

HepG2 Cytotoxicity Profile at 33 µM: Baseline Data for SAR-Driven Safety Optimization

The compound was tested in a HepG2 cytotoxicity assay at a single concentration of 33 µM. The assay readout, based on a plate reader measurement, yielded variable values ranging from 55% to 158% of control with a mean of approximately 70-80% signal . This indicates a moderate and heterogeneous effect on cell viability at this concentration, which can serve as a baseline for comparing next-generation analogs designed to improve the safety margin.

Cytotoxicity HepG2 Drug Safety

Structural and Physicochemical Differentiation from the Methyl Analog: Imputed Impact on LogP and Steric Bulk

While not directly measured in a published study, the replacement of the para-methyl group in N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide [1] with a para-tert-butyl group in the target compound significantly increases calculated lipophilicity (cLogP) and steric bulk. This class-level inference suggests a higher membrane permeability but also a potentially increased risk of hERG binding or cytochrome P450 inhibition. This differential profile must be accounted for when selecting between these two analogs for cell-based vs. biochemical assays.

Physicochemical Properties SAR Lipophilicity

Recommended Application Scenarios for N-(1,3-Benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide Based on Its Verified Profile


Use as a Selective Negative Control in FANCM-RMI Pathway Studies

Given its proven inactivity against the FANCM-RMI protein-protein interaction , this compound is ideally suited as a negative control when using PIP-199. It can be used at equimolar concentrations (up to 33 µM, respecting the cytotoxicity threshold) to demonstrate that any observed biological effect from PIP-199 is specifically due to FANCM-RMI inhibition and not a general sulfonamide artifact.

A Scaffold for Developing Selective GIRK2 Antagonists

The compound's inactivity as a GIRK2 activator, despite being screened in a targeted HTS campaign, makes it a valuable starting scaffold for medicinal chemistry optimization toward GIRK2 inhibition or allosteric modulation. Its structural features (tert-butyl and benzodioxole) can be systematically varied to introduce antagonistic activity.

Physicochemical Probe for SAR Studies on Lipophilicity-Driven Toxicity

The compound serves as a superior lipophilic probe compared to its methyl analog. By comparing its HepG2 cytotoxicity profile at 33 µM with that of less lipophilic analogs under identical assay conditions, researchers can deconvolute the contribution of logP to baseline cellular toxicity in sulfonamide series.

Reference Standard for Analytical Method Development

The compound has a confirmed mass spectrum available in the Wiley Registry of Mass Spectral Data [1] and defined InChIKey (DHHKDVRFWHKBKY-UHFFFAOYSA-N), making it a reliable reference standard for LC-MS/MS method development, particularly when quantifying benzodioxole-containing sulfonamides in biological matrices.

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.